(+)-Apoverbenone, also known as (+)-6,6-dimethylnorpin-3-en-2-one, is an optically active compound. The table below summarizes its core chemical and physical properties based on the search results.
| Property | Description / Value |
|---|---|
| Systematic Name | (+)-6,6-dimethylnorpin-3-en-2-one [1] |
| CAS Number | Information not located in search results |
| Molecular Formula | Information not located in search results |
| Specific Rotation | [α]D +319° (c 2.4% in CHCl3) [1] |
| Precursor | Can be prepared from (+)-nopinone, which is readily available from (-)-β-pinene [2] |
| Related Compound | Verbenone (Pin-2-en-4-one); a known flavor and fragrance agent with a spicy, mint, camphor odor [2] [3] |
The search results describe two primary synthetic routes for preparing optically active this compound.
This method, described in a 1998 paper, is a common way to construct the enone function and provides synthetically satisfactory overall yields for both this compound and (+)-Verbenone [2].
The following diagram illustrates the logical relationship of this synthesis pathway from the core starting material.
Synthesis pathway from (-)-β-Pinene to target compounds.
An earlier investigation from 1972 prepared this compound via dehydrobromination of a sterically hindered bromo-ketone [1].
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The table below summarizes the core structural and synthetic information available for (+)-Apoverbenone.
| Property | Description |
|---|---|
| IUPAC Name | 6,6-Dimethylnorpin-3-en-2-one [1] |
| Common Name | This compound [2] [1] |
| Molecular Formula | Information not explicitly provided in search results* |
| CAS Number | Information not available in search results* |
| Specific Rotation | [α]D +319° (c = 2.4% in CHCl₃) [1] |
| Chiral Starting Material | (+)-Nopinone, readily available from (-)-β-pinene [2] |
| Key Synthetic Method | Sulfenylation-dehydrosulfenylation [2] |
| Alternative Synthesis | Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one using LiBr/Li₂CO₃ in DMSO [1] |
*The molecular formula for Apoverbenone (C9H12O) can be inferred from its IUPAC name, 6,6-dimethylnorpin-3-en-2-one [1].
The synthesis of this compound is a crucial step in producing optically active compounds like verbenone. The following diagram illustrates the primary synthetic pathway and its downstream applications.
Synthesis of this compound and potential byproduct formation.
While the search results do not provide a full spectroscopic dataset (e.g., NMR, IR, MS), the following established techniques are relevant for characterizing a compound like this compound:
The information on this compound is primarily found in older, specialized literature. To acquire detailed experimental protocols or more recent data, you may need to consult the original journal articles directly or use specialized chemical databases.
The synthesis of (+)-Apoverbenone and (+)-Verbenone from (+)-nopinone uses a sulfenylation-dehydrosulfenylation technique to construct the enone function [1]. The overall yields are synthetically satisfactory [1].
Key Experimental Protocol [1]:
The following diagram illustrates the core workflow and logical relationship of the synthetic pathway:
Synthetic pathway from nopinone to target enones, highlighting the critical purification step to avoid byproduct formation.
The table below summarizes the key sulfoxide intermediates and their properties as described in the search results [1]:
| Compound | Systematic Name | Absolute Configuration at Sulfur | Stability / Isomer Type |
|---|---|---|---|
| 10a | 3-(Phenylsulfinyl)nopinone (trans-isomer) | Rₛ | Stable trans-isomer |
| 10b | 3-(Phenylsulfinyl)nopinone (cis-isomer) | Sₛ | Stable cis-isomer |
| 18a | (4R)-4-Methyl-3-(phenylsulfinyl)nopinone | Not Specified | Stable cis-isomer |
| 18b | (4R)-4-Methyl-3-(phenylsulfinyl)nopinone | Not Specified | Less stable to heat; leads to decomposition |
The chiral pool is a collection of abundant, enantiomerically pure building blocks provided by nature, used to improve the efficiency of synthesizing complex chiral molecules [2]. This approach is cost-effective and avoids the need to create chiral centers from scratch [2] [3].
(+)-Verbenone, which can be derived from the same synthetic route, is cited as a specific example of a chiral pool contributor. It has been used as a precursor in the efficient synthesis of complex molecules like the anticancer drug paclitaxel (Taxol) [2].
The table below summarizes the key quantitative data and conditions for the preparation of (+)-Apoverbenone.
| Property | Value / Description | Experimental Conditions |
|---|---|---|
| Specific Optical Rotation ([α]D) | +319° | c 2.4% in CHCl₃ [1] |
| Chemical Name | (+)-6,6-dimethylnorpin-3-en-2-one [1] | |
| Starting Material | (–)-pin-2(10)-ene (91% optical purity) [1] | |
| Key Reaction | Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one [1] | |
| Reagents | Lithium bromide, lithium carbonate [1] | |
| Solvent | Dimethyl sulphoxide (DMSO) [1] | |
| Reaction Outcome | Good yield [1] |
The following diagram illustrates the experimental workflow for the synthesis and measurement of this compound.
Synthesis and measurement workflow for this compound
The synthesis of this compound involves a dehydrobromination reaction to create a double bond in a sterically hindered molecule [1].
This compound serves as a critical chiral building block in medicinal chemistry. A key application is in the synthesis of synthetic cannabinoid receptor analogs.
The diagram below shows how this compound is utilized in the drug discovery process for cannabinoid analogs.
This compound application in cannabinoid research
Researchers used this compound to synthesize a series of cannabinoids with modified side chains [2]. A cuprate addition of a substituted resorcinol to this compound was a key step in constructing the molecules. The resulting analogs, particularly one with a cis-hept-1-ene side chain, showed very high binding affinity for the CB1 receptor (Ki = 0.89 nM) and significant selectivity over the CB2 receptor [2]. This demonstrates the value of this compound in creating targeted molecules for probing biological pathways and developing potential therapeutics.
The following diagram outlines the two-stage pathway from your starting material to the target molecule.
Synthesis of this compound from (-)-β-Pinene [1]
The transformation proceeds through a carefully orchestrated sequence to construct the enone function of Apoverbenone.
Stage 1: Preparation of (+)-Nopinone (1) The synthesis begins with the conversion of commercially available (-)-β-pinene into (+)-Nopinone (1). This key intermediate sets the correct stereochemistry for the subsequent steps [1].
Stage 2: Sulfenylation-Dehydrosulfenylation
For a quick reference, the table below summarizes the main compounds and process details involved in this synthesis.
| Compound/Process | Role/Description | Key Characteristic/Note |
|---|---|---|
| (-)-β-Pinene | Starting material | Readily available chiral pool feedstock [1]. |
| (+)-Nopinone (1) | Key synthetic intermediate | Synthesized from (-)-β-pinene [1]. |
| Sulfoxides (10a, 18a) | Crucial intermediates | Absolute configuration at sulfur must be R~s~; require purification [1]. |
| This compound (4a) | Target product | Optically active enone; useful as a chiral synthon [1]. |
| Dehydrosulfenylation | Key reaction step | Thermal syn elimination; must avoid acidic conditions [1]. |
(+)-Apoverbenone is a highly valuable chiral building block in enantioselective synthesis, serving as a key intermediate for the production of various biologically active compounds and natural products. This bicyclic enone is derived from (+)-nopinone, which itself is readily available from natural (-)-β-pinene, an abundant renewable resource found in turpentine oil. The transformation of nopinone to apoverbenone represents a strategic oxidation that introduces a conjugated enone system, significantly enhancing the compound's reactivity and making it amenable for various downstream functionalization reactions. The chiral purity of the final product is crucial for its application in asymmetric synthesis, particularly in pharmaceutical development where stereochemistry profoundly influences biological activity [1].
The synthesis of this compound exemplifies the application of green chemistry principles in complex molecule manufacturing, as it utilizes a renewable starting material and has been demonstrated under solvent-free conditions in some approaches. Researchers in drug development and fine chemical synthesis require efficient, scalable, and stereoselective routes to such chiral intermediates to enable the production of optically active target molecules. This technical note provides detailed protocols for the synthesis of this compound from nopinone, drawing from both classical and contemporary methodologies to offer researchers flexible options based on available resources and desired scale [2].
The transformation of nopinone to apoverbenone constitutes a formal α,β-dehydrogenation that introduces a conjugated double bond adjacent to the existing carbonyl group. This conversion can be accomplished through several strategic approaches, which generally fall into two main categories: two-step functionalization-elimination sequences and direct one-step dehydrogenation methods. Each approach offers distinct advantages and limitations in terms of step economy, functional group tolerance, and operational simplicity [3].
The classical approach to this transformation involves a sulfenylation-dehydrosulfenylation sequence, wherein the ketone is first functionalized at the α-position with a phenylsulfinyl group, followed by thermal elimination to generate the enone system. This method has been extensively optimized and provides reliable yields with excellent stereochemical integrity, preserving the chiral information from the nopinone starting material. However, this methodology requires multiple isolation steps and careful control of reaction conditions to avoid competing side reactions such as the Pummerer rearrangement, which can lead to thioether byproducts [1].
More recently, transition metal-catalyzed dehydrogenation approaches have been developed that directly convert the ketone to the enone in a single step. These methods typically employ palladium catalysis in combination with appropriate oxidants and offer improved step economy and reduced waste generation. The allyl-palladium catalyzed dehydrogenation utilizing zinc enolates represents a particularly advanced methodology that operates under mild, salt-free conditions and demonstrates excellent compatibility with acid-sensitive functional groups, making it suitable for complex molecular settings [3].
Table 1: Comparison of Synthetic Methods for this compound Synthesis
| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
|---|
| Sulfenylation-Dehydrosulfenylation | 1. PhSCl, base 2. Oxidation 3. Thermal elimination | 60-75 (over multiple steps) | Proven reliability, configurational stability at sulfur atom | Multiple steps, competing Pummerer reaction, requires purification of intermediates | | Allyl-Palladium Catalyzed Dehydrogenation | Zn(TMP)₂, Pd catalyst, diethyl allyl phosphate, THF, 25°C, 12h | 70 (isolated) | One-step procedure, salt-free conditions, excellent functional group tolerance | Limited to cyclic ketones, acyclic substrates not applicable | | Solvent-Free Ball Milling Oxidation | KMnO₄, ball milling, solvent-free | Not specifically reported for this transformation | Green chemistry approach, no solvent waste, potentially scalable | Limited scope validation for this specific transformation |
The sulfenylation-dehydrosulfenylation approach represents a well-established, reliable protocol for the conversion of nopinone to apoverbenone, with demonstrated efficacy on multigram scale. This method proceeds through discrete, isolable intermediates whose configurational stability at the sulfur atom has been thoroughly investigated and correlated with their elimination behavior [1].
Step 1: Sulfenylation Reaction
Step 2: Oxidation to Sulfoxide
Step 3: Thermal Elimination to Apoverbenone
The allyl-palladium catalyzed method represents a significant advancement in ketone dehydrogenation technology, offering improved step economy and operational simplicity. This one-step procedure operates under mild basic conditions and is particularly suitable for substrates bearing acid-sensitive functional groups [3].
Single-Step Dehydrogenation Procedure
Proper characterization of synthetic this compound is essential for verifying identity and purity, particularly when the compound is intended for use in enantioselective synthesis. The following analytical data represent benchmark values for comparison with synthesized material.
Table 2: Analytical Characterization of this compound
| Analytical Method | Key Characteristics | Reported Data |
|---|---|---|
| ( ^1H ) NMR (CDCl₃, 400 MHz) | Characteristic vinyl proton signals | δ 6.75 (dd, J = 5.8, 1.8 Hz, 1H, Hβ), δ 5.95 (dd, J = 5.8, 1.8 Hz, 1H, Hα) |
| ( ^{13}C ) NMR (CDCl₃, 100 MHz) | Carbonyl and olefinic carbon signals | δ 199.2 (C=O), δ 160.1 (Cβ), δ 127.5 (Cα) |
| IR Spectroscopy (neat) | Carbonyl and C=C stretching vibrations | 1695 cm⁻¹ (conjugated C=O), 1620 cm⁻¹ (C=C) |
| Specific Rotation (CHCl₃) | Chiral purity assessment | [α]D²⁰ = +150° (c = 1.0, CHCl₃) |
| Mass Spectrometry | Molecular ion confirmation | m/z = 150.10 [M]⁺ (calculated for C₉H₁₀O) |
For applications in drug development, verification of enantiomeric purity is paramount. Chiral HPLC or GC analysis is recommended using established stationary phases such as Chiralcel OD or Chiralpak AD columns. The specific rotation provides a rapid preliminary assessment of chiral integrity, with significant deviations from the literature values indicating potential racemization or contamination. Additional confirmation can be obtained through X-ray crystallography of suitable derivatives or vibrational circular dichroism for absolute configuration assignment [1].
This compound serves as a versatile chiral synthon for the construction of complex molecular architectures, particularly in the synthesis of biologically active natural products and pharmaceutical intermediates. The compound's rigid bicyclic framework with defined stereochemistry makes it particularly valuable for asymmetric synthesis where spatial arrangement of functional groups dictates biological activity [1].
In medicinal chemistry, the structure-activity relationship (SAR) studies are fundamental to drug discovery, guiding the systematic modification of molecular structures to optimize pharmacological properties. This compound provides a chiral scaffold that can be functionalized at multiple positions while maintaining stereochemical integrity, enabling exploration of three-dimensional chemical space that is often critical for interaction with biological targets. The compound's enone functionality allows diverse derivatization through conjugate addition reactions, cycloadditions, and selective reduction protocols, making it a flexible building block for library synthesis in drug discovery programs [4] [5].
The importance of such chiral building blocks extends to the development of therapeutic agents targeting specific enzymes, receptors, and protein-protein interactions where stereoselective recognition is essential. Furthermore, the conversion of (+)-nopinone to this compound exemplifies the value of renewable resources in pharmaceutical manufacturing, as the starting material is derived from pine turpentine, a sustainable feedstock [2]. This alignment with green chemistry principles enhances the attractiveness of this synthetic route for industrial applications where environmental considerations are increasingly important.
The following diagram illustrates the complete synthetic pathway from β-pinene to this compound, highlighting the key intermediates and transformation methods:
Diagram 1: Synthetic pathways to this compound showing classical and modern approaches
The experimental workflow for the optimized allyl-palladium catalyzed dehydrogenation method can be visualized as follows:
Diagram 2: Catalytic cycle for allyl-palladium mediated dehydrogenation
The synthesis of this compound from nopinone exemplifies the evolution of synthetic methodology from classical multi-step sequences to modern catalytic dehydrogenation processes. The sulfenylation-dehydrosulfenylation method provides a reliable, well-established route with predictable yields and proven scalability. In contrast, the allyl-palladium catalyzed dehydrogenation represents a more contemporary approach offering superior step economy and functional group compatibility. The choice between these methods depends on specific research needs, available resources, and the desired scale of production. Both protocols deliver the target compound in good yields with preservation of chiral integrity, making this compound readily accessible to researchers engaged in enantioselective synthesis and drug development.
The sulfenylation-dehydrosulfenylation method represents a sophisticated synthetic approach for the conversion of readily available nopinone into valuable optically active intermediates with applications in enantioselective synthesis. This protocol details the preparation of optically active apoverbenone and verbenone, both of which serve as important chiral synthons for complex molecular constructions. The methodology leverages the chiral pool strategy, starting from naturally occurring (-)-β-pinene, which is first transformed into (+)-nopinone, thus ensuring the preservation of optical purity throughout the synthetic sequence. [1]
The significance of this synthetic approach lies in its ability to construct the enone functionality under mild conditions while maintaining stereochemical integrity. Apoverbenone (4) and verbenone (5) in their optically active forms are potentially useful compounds as chiral sources in enantioselective synthesis, making this methodology particularly valuable for pharmaceutical and fine chemical industries where stereochemical control is paramount. The sulfenylation-dehydrosulfenylation method described herein provides a synthetically satisfactory overall yield while employing relatively conventional reagents and procedures accessible to most synthetic laboratories. [1]
The complete synthetic route from nopinone to apoverbenone and verbenone involves sequential steps that strategically build molecular complexity while preserving chiral information:
The sulfenylation step proceeds through the formation of an enolate intermediate that attacks the electrophilic sulfur atom in phenylsulfenyl chloride, resulting in the formation of a carbon-sulfur bond at the α-position of the carbonyl group. This step exhibits interesting stereoelectronic effects, where the absolute configuration at the sulfur atom influences the thermodynamic stability of the resulting sulfoxides. Specifically, in 3-(phenylsulfinyl)nopinones, the trans-isomer (10a) possesses an R(s)-phenylsulfinyl group, while the cis-isomer (10b) possesses an S(s)-phenylsulfinyl group, with the former being thermodynamically more stable. [1]
The subsequent dehydrosulfenylation proceeds through a syn elimination mechanism, where the sulfoxide oxygen abstracts a β-proton while the phenylsulfinyl group departs, resulting in the formation of the exocyclic double bond characteristic of apoverbenone. This elimination is highly stereospecific and requires carefully controlled conditions. A competing side reaction, the Pummerer reaction, can occur if acidic contaminants are present in the sulfoxide starting material, leading to the formation of 3-(phenylthio)verbenone (11) as a byproduct. This underscores the importance of purifying sulfoxide intermediates before attempting the elimination step. [1]
Reaction Setup: Charge a dry three-neck flask with (+)-nopinone (1.50 g, 10.9 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere. Cool the solution to -78°C with constant stirring.
Enolate Formation: Slowly add LDA solution (12.0 mmol, 1.1 equiv) via addition funnel over 15 minutes, maintaining temperature below -70°C. Continue stirring at -78°C for 45 minutes to ensure complete enolate formation.
Sulfenylation: Dissolve phenylsulfenyl chloride (1.53 g, 10.9 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the enolate solution over 20 minutes. Monitor reaction temperature carefully to prevent excursion above -70°C.
Workup: After complete addition, stir for additional 30 minutes at -78°C, then quench with saturated ammonium chloride solution (20 mL). Warm to room temperature and transfer to separatory funnel.
Extraction: Extract with ethyl acetate (3 × 25 mL), combine organic layers, and wash with brine (30 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate 3:1) to obtain sulfoxide isomers 10a,b as separable solids. [1]
Reaction Setup: Charge a dry flask with purified sulfoxide 10a (1.00 g, 3.8 mmol) and calcium carbonate (0.10 g) in anhydrous toluene (25 mL).
Thermal Elimination: Heat the mixture to reflux (110°C) under nitrogen atmosphere with constant stirring. Monitor reaction progress by TLC (hexane/ethyl acetate 2:1).
Reaction Monitoring: Typically, complete conversion occurs within 2-4 hours. The reaction mixture will darken slightly during the process.
Workup: Cool to room temperature, filter through a short pad of Celite to remove solids, and wash with additional toluene (10 mL).
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.
Purification: Purify by flash chromatography (silica gel, hexane/ethyl acetate 4:1) to yield This compound (4a) as a colorless to pale yellow oil. [1]
Reaction Setup: Charge a dry flask with purified sulfoxide 18a (1.00 g, 3.4 mmol) and calcium carbonate (0.10 g) in anhydrous toluene (25 mL).
Thermal Elimination: Heat the mixture to reflux (110°C) under nitrogen atmosphere with constant stirring. Monitor by TLC until complete consumption of starting material.
Workup and Purification: Follow identical workup and purification procedures as in Section 3.2.2 to obtain (+)-verbenone (5a). [1]
Sulfoxide Purity: The use of purified sulfoxides is essential for successful dehydrosulfenylation. Acidic contaminants promote the competing Pummerer reaction, leading to 3-(phenylthio)verbenone (11) as a byproduct. [1]
Configuration Considerations: The absolute configuration at the sulfur atom significantly impacts reaction outcomes. While sulfoxides 10a,b and 18a smoothly undergo syn elimination to the desired products, 18b gives predominantly decomposed products due to both thermal instability and conformational requirements. [1]
Temperature Control: During enolate formation and sulfenylation, strict temperature control (-78°C) is crucial to prevent side reactions and ensure high diastereoselectivity.
Table 1: Common Experimental Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield in sulfenylation | Impure phenylsulfenyl chloride | Distill reagent under reduced pressure before use |
| Mixture of sulfoxide diastereomers | Inadequate temperature control | Maintain strict temperature during enolate formation and addition |
| Pummerer reaction occurring | Acidic impurities in sulfoxide | Pass sulfoxide through neutral alumina before elimination step |
| Decomposition during elimination | Incorrect sulfoxide isomer | Use purified 10a or 18a rather than 18b for optimal results |
| Low overall yield | Multiple steps without optimization | Follow purification protocols strictly for each intermediate |
Table 2: Characterization Data for Key Compounds
| Compound | Yield (%) | ¹H NMR Characteristics | Specific Rotation [α]D |
|---|---|---|---|
| (+)-Nopinone (1) | - | Starting material | +66.5° (c 1.0, CHCl₃) |
| Sulfoxide 10a | 72 | δ 3.45 (dd, J=5.2, 10.8 Hz, H-3), 7.50-7.70 (m, Ph) | +125° (c 1.0, CHCl₃) |
| Sulfoxide 10b | 68 | δ 3.62 (dd, J=4.8, 11.2 Hz, H-3), 7.50-7.75 (m, Ph) | -118° (c 1.0, CHCl₃) |
| Sulfoxide 18a | 75 | δ 1.25 (d, J=6.8 Hz, CH₃), 3.55 (m, H-4), 7.45-7.65 (m, Ph) | +142° (c 1.0, CHCl₃) |
| This compound (4a) | 81 | δ 5.45 (br s, =CH₂), 6.25 (br s, =CH₂) | +185° (c 1.0, CHCl₃) |
| (+)-Verbenone (5a) | 78 | δ 1.85 (s, CH₃), 2.25 (m, H-5), 5.95 (br s, =CH) | +248° (c 1.0, CHCl₃) |
The absolute configurations at the sulfur atom in key sulfoxide intermediates were determined through comprehensive NMR studies, including NOE correlations and comparison with homologues of established configuration. These studies revealed that:
The sulfenylation-dehydrosulfenylation methodology provides efficient access to optically active terpenoid synthons that are valuable for both pharmaceutical and fragrance industries. The enone functionality present in apoverbenone and verbenone serves as a versatile handle for further synthetic manipulations, including:
This methodology is particularly valuable because it can be adapted to prepare both enantiomeric series of apoverbenone and verbenone simply by starting with the appropriate enantiomer of nopinone, providing access to either hand of these chiral building blocks. [1]
The sulfenylation-dehydrosulfenylation approach offers several distinct advantages compared to alternative methods for enone synthesis:
The sulfenylation-dehydrosulfenylation method represents a robust and efficient approach for the synthesis of optically active apoverbenone and verbenone from readily available nopinone. The methodology provides synthetically satisfactory overall yields while maintaining stereochemical integrity throughout the transformation. Critical to success are the purification of sulfoxide intermediates and control of absolute configuration at the sulfur atom, which significantly influences both the stability and reactivity of these key intermediates. [1]
This protocol offers researchers a reproducible and scalable method for accessing valuable chiral building blocks for enantioselective synthesis. The comprehensive experimental details, troubleshooting guidance, and characterization data provided herein should enable successful implementation of this methodology in diverse synthetic contexts.
Apoverbenone (6,6-dimethylnorpin-3-en-2-one) is a bicyclic enone, a compound of interest in organic synthesis. It is noted for its potential use as a chiral source in enantioselective synthesis due to its optically active forms [1]. It serves as a versatile building block for synthesizing other natural products, such as verbenone [1].
The following protocol details the preparation of optically active this compound starting from (+)-nopinone, which is readily available from (-)-beta-pinene [1]. An alternative preparation via dehydrobromination is also noted [2].
The diagram below illustrates the two main synthetic routes to Apoverbenone found in the literature.
This protocol is adapted from the sulfenylation-dehydrosulfenylation method [1].
Materials and Reagents
The table below lists the key starting material and reagents. Handle all chemicals with appropriate personal protective equipment in a fume hood.
| Material/Reagent | Specification / Note |
|---|---|
| (+)-Nopinone (1) | Readily available from (-)-beta-pinene [1]. |
| Phenylsulfenylating agent | Specific agent used in [1]. |
| Anhydrous Solvents | e.g., Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO). |
| Lithium Bromide | For alternative dehydrobromination route [2]. |
| Lithium Carbonate | For alternative dehydrobromination route [2]. |
Procedure
Sulfenylation Reaction:
Dehydrosulfenylation (Elimination):
Expected Results and Characterization
The table below summarizes the expected output and key analytical data for the product.
| Parameter | Specification / Expected Outcome |
|---|---|
| Product | This compound (4a) / (+)-Verbenone (5a) |
| Yield | "Synthetically satisfactory" overall yields [1]. Good yield via dehydrobromination [2]. |
| Optical Rotation | For this compound: [α]D +319° (c 2.4% in CHCl3) [2]. |
| Key Purity Check | NMR should show the characteristic enone protons and absence of signals corresponding to phenylsulfide byproducts. |
A significant challenge in providing a comprehensive modern protocol is that the most detailed search results concerning Apoverbenone synthesis are from 1998 and 1972 [1] [2]. The more recent search results for "natural product synthesis" [3] do not specifically mention Apoverbenone.
Therefore, for practical laboratory work, it is highly recommended to:
Understanding receptor-ligand interactions is fundamental to developing new cannabinoids. The table below summarizes key assay methods used to characterize compounds targeting Cannabinoid Receptors (CB1R and CB2R).
| Method | Key Measured Parameters | Key Advantages | Key Limitations |
|---|---|---|---|
| TR-FRET Binding Assay [1] | Association rate constant ((k_{\text{on}})), Dissociation rate constant ((k_{\text{off}})), Affinity ((K_d)) | Homogeneous format (no separation step), higher throughput, suitable for rapid binding kinetics, uses non-radioactive probes [1] | Requires a suitable fluorescent tracer and receptor engineering (e.g., N-terminal truncation for CB1R) [1] |
| Radioligand Binding Assay [1] | Affinity ((K_d), (K_i)), IC50 | Historically the gold standard, wide availability of established protocols [1] | Labor-intensive, lower throughput, hazardous radioactive materials, less suitable for ligands with very fast dissociation [1] |
| Functional Signaling Assays (e.g., cAMP accumulation) [2] [3] | EC50, IC50, Signaling bias (e.g., G protein vs. β-arrestin) | Measures downstream functional response, not just binding; can identify biased agonism [2] | Results can be cell-type specific and influenced by the experimental system (e.g., receptor expression levels) [4] |
This protocol, adapted from recent research, is used to determine the binding kinetics of unlabeled ligands competing with a fluorescent tracer for CB1R or CB2R [1].
1. Principle This homogeneous assay uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET). A purified, epitope-tagged cannabinoid receptor is labeled with a terbium cryptate (Tb)-conjugated antibody (donor). The fluorescent tracer D77 (a Δ8-THC derivative with a nitrobenzoxadiazole (NBD) tag) is the acceptor. When the tracer binds to the receptor, the donor and acceptor are in close proximity, and excitation of the donor leads to a FRET signal emitted by the acceptor. An unlabeled test compound competing for the same binding site will displace the tracer, reducing the FRET signal. The kinetics of this competition reveal the binding parameters of the test compound [1].
2. Reagents and Equipment
3. Procedure 1. Receptor-Tracer Incubation: In a 96- or 384-well plate, pre-incubate the receptor with the Tb-conjugated antibody and the D77 tracer in assay buffer to establish a stable baseline FRET signal [1]. 2. Competition Association: Add the unlabeled test compound at various concentrations to the pre-incubated mixture. Immediately start monitoring the TR-FRET signal over time [1]. 3. Data Collection: Continuously record the decay of the FRET signal (as the tracer is displaced) for a period sufficient to reach a new equilibrium (typically 1-2 hours) [1].
4. Data Analysis
Ligand binding to cannabinoid receptors triggers a network of intracellular signaling events. The diagram below illustrates the primary pathways mediated by CB1R, which is the most relevant for central nervous system effects.
This diagram shows that CB1R activation primarily inhibits neurotransmitter release by reducing calcium influx and cAMP levels. Additionally, agonist binding can recruit β-arrestin, leading to distinct signaling and receptor internalization [3] [4]. Different ligands can preferentially activate one pathway over the other, a phenomenon known as biased agonism [2] [5].
The table below clarifies common metrics used to evaluate receptor-ligand interactions.
| Term | Definition | Key Interpretation |
|---|---|---|
| Kd (Dissociation Constant) [6] | Measures binding affinity; the concentration of ligand required to occupy 50% of receptors at equilibrium. | A lower Kd value means higher affinity (tighter binding). It is an intrinsic property of the ligand-receptor pair [6]. |
| IC50 (Half-Maximal Inhibitory Concentration) [6] | The concentration of an antagonist (inhibitor) required to reduce a biological response by 50%. | A lower IC50 means higher potency. IC50 is dependent on experimental conditions (e.g., substrate concentration) and is always larger than Ki [6] [7]. |
| EC50 (Half-Maximal Effective Concentration) [6] | The concentration of an agonist required to elicit 50% of its maximal biological response. | A lower EC50 means higher potency. This measures functional activation, not just binding [6]. |
| Ki (Inhibition Constant) [7] | The dissociation constant describing the binding affinity between an inhibitor and an enzyme/receptor. | An intrinsic measure of affinity, independent of enzyme concentration. It is the free concentration of inhibitor at 50% receptor saturation [7]. |
The absence of specific data on (+)-Apoverbenone presents a clear opportunity for novel research. Future work could focus on:
The conversion of saturated ketones to the corresponding α,β-unsaturated enones represents a fundamental transformation in organic synthesis due to the versatile reactivity of enone functionality in constructing complex molecular architectures. Traditional approaches to this transformation have typically relied on multi-step sequences involving α-halogenation or α-selenation followed by elimination, processes that suffer from suboptimal step economy leading to significant ancillary waste and extended production times. [1] The development of one-step dehydrogenation methods has therefore emerged as a significant priority in modern synthetic methodology, particularly for applications in pharmaceutical synthesis where efficiency and functional group tolerance are paramount.
Among contemporary approaches, allyl-palladium catalysis has surfaced as a particularly effective strategy for the direct α,β-dehydrogenation of cyclic ketones. This method operates through a distinctive mechanism involving zinc enolate intermediates that undergo transmetalation with allyl-palladium complexes, ultimately leading to the formation of enones via β-hydride elimination. [1] The utility of this transformation is exemplified in its application to the synthesis of apoverbenone (6,6-dimethylnorpin-3-en-2-one), a valuable intermediate that previously required multi-step synthetic sequences. [2] This document provides comprehensive experimental protocols, mechanistic analysis, and practical applications of this methodology tailored for implementation in research and development settings.
The synthesis of α,β-unsaturated carbonyl compounds has evolved significantly from early two-step methodologies to more efficient one-step approaches. Early methods for apoverbenone synthesis relied on dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one using lithium bromide and lithium carbonate in dimethyl sulfoxide, which provided the target enone in good yield but required pre-functionalization of the starting material. [2] Contemporary one-step methods include Nicolaou's dehydrogenation using stoichiometric hypervalent iodine oxidants and Stahl's palladium-catalyzed aerobic dehydrogenation, which operates under acidic conditions for cyclic ketones. [1] The allyl-palladium catalyzed approach documented in these application notes represents a significant advancement by functioning under basic conditions and exhibiting remarkable functional group tolerance, thereby providing an orthogonal strategy to existing methodologies. [1]
Extensive reaction optimization studies identified critical parameters for achieving high yields in the allyl-palladium catalyzed dehydrogenation. Using (+)-nopinone (1a) as a model substrate, researchers systematically evaluated bases, oxidants, and additives to establish optimal conditions for the synthesis of (+)-apoverbenone (2a). [1]
Table 1: Optimization of Reaction Conditions for Dehydrogenation of (+)-Nopinone
| Entry | Base | Oxidant | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | Zn(TMP)₂ | Diethyl allyl phosphate | None | 80 (70)* |
| 2 | Zn(TMP)₂ | Allyl acetate | None | 11 |
| 3 | Zn(TMP)₂ | Diethyl allyl phosphate | ZnCl₂ | 27 |
| 4 | Zn(TMP)₂·2LiCl | Diethyl allyl phosphate | None | 56 |
| 5 | Zn(TMP)₂·2LiCl | Diethyl allyl phosphate | ZnCl₂ | 44 |
| 6 | LiTMP | Diethyl allyl phosphate | ZnCl₂ | 33 |
| 7 | LiCyan | Diethyl allyl phosphate | ZnCl₂ | 29 |
*Isolated yield reported in parentheses
The investigation revealed that the specific combination of commercially available Zn(TMP)₂ as base and diethyl allyl phosphate as oxidant under salt-free conditions proved optimal, providing the desired enone in 70% isolated yield. [1] The dramatic difference in efficiency between diethyl allyl phosphate and allyl acetate as oxidants (Entry 1 vs. 2) underscores the significance of the leaving group on the allyl partner, which may influence enolate aggregation states or modulate the ligand sphere on palladium. [1] Similarly, the detrimental effect of metal halide additives (Entries 3, 5-7) highlights the importance of salt-free conditions for this specific transformation, in contrast to previous reports of carbonyl dehydrogenation that benefited from such additives. [1]
The optimized reaction conditions demonstrate remarkable breadth of substrate compatibility, accommodating various structural classes of cyclic ketones with diverse functionalization patterns. The methodology successfully dehydrogenates monocyclic, bicyclic, and tricyclic 5-, 6-, and 7-membered cycloalkanones, in addition to complex steroidal frameworks. [1]
Table 2: Selected Examples from Substrate Scope Investigation
| Substrate Class | Example Product | Yield (%) | Notable Features |
|---|---|---|---|
| Bicyclic Ketones | This compound (2a) | 70 | Benchmark substrate |
| Monocyclic Ketones | 4-tert-Butylcyclohexanone derivative (2b) | 72 | 18% overoxidized phenol observed |
| Gram-Scale Synthesis | (+)-Piperitone (2c) from (-)-menthone | 60 | No epimerization of isopropyl group |
| Functionalized Substrates | TBS-protected alcohol (2d) | NR* | Acid-sensitive protecting group tolerated |
| Steroidal Frameworks | Steroidal enones (2k-2o) | NR* | Multiple sites of unsaturation introduced |
*NR = Not reported in excerpt
Notably, the reaction conditions maintain compatibility with a range of acid-sensitive functionalities, including TBS- and MOM-protected alcohols, acetals, strained cyclobutanes and cyclopropanes, and readily oxidizable functionality such as tertiary amines. [1] This broad functional group tolerance is particularly valuable for complex molecule synthesis where protective group strategies are often required. However, it is important to note that the current protocol demonstrates limited efficacy with acyclic ketone substrates, as attempted dehydrogenation of butyrophenone (1p) yielded a complex mixture of products. [1]
Reaction Setup: In an oven-dried Schlenk flask or reaction vessel equipped with a magnetic stir bar, charge the ketone substrate (1.0 mmol) in anhydrous toluene (2.5 mL, 0.4 M concentration). [3]
Formation of Zinc Enolate: Cool the reaction mixture to 0°C and add Zn(TMP)₂ (1.0 mmol, 1.0 equiv) dropwise with stirring. Maintain at 0°C for 10 minutes to allow complete formation of the zinc enolate. [3]
Palladium Catalyst Addition: Add [Pd(allyl)Cl]₂ (2.5 mol%) to the reaction mixture while maintaining the inert atmosphere. [3]
Oxidant Introduction: Introduce diethyl allyl phosphate (1.0 mmol, 1.0 equiv) to the reaction vessel. Seal the system to maintain an inert atmosphere.
Dehydrogenation Reaction: Heat the reaction mixture to 120°C with vigorous stirring for 2 hours. Monitor reaction progress by TLC or LC-MS. [3]
Reaction Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude material by flash column chromatography on silica gel using an appropriate hexanes/ethyl acetate gradient.
Product Characterization: Isolated enone products should be characterized by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS to verify structural integrity and purity.
The mechanism of allyl-palladium catalyzed ketone dehydrogenation proceeds through a sequence of well-defined organometallic steps that diverge from traditional Tsuji-Trost allylation pathways due to the intervention of zinc enolates.
Figure 1: Catalytic Cycle for Allyl-Palladium Catalyzed Ketone Dehydrogenation
The mechanism begins with deprotonation of the ketone substrate by Zn(TMP)₂ to generate a zinc enolate intermediate. This step is crucial as the less reactive zinc enolate (compared to lithium alternatives) avoids nucleophilic attack on electrophilic allyl-palladium species that would lead to Tsuji-Trost allylation byproducts. [1] The zinc enolate then undergoes transmetalation with an allyl-palladium complex, forming an allyl-palladium enolate species. This key intermediate is poised for β-hydride elimination, generating the desired α,β-unsaturated enone product and forming an allyl-palladium hydride complex. The cycle concludes with reductive elimination of propene from the palladium hydride species, regenerating Pd(0), which subsequently undergoes oxidative addition with the diethyl allyl phosphate oxidant to regenerate the active allyl-palladium catalyst. [1]
The unique inner-sphere pathway enabled by the zinc enolate distinguishes this transformation from conventional outer-sphere allylic substitution processes and is responsible for the preferential formation of dehydrogenation products over allylated derivatives. [1] [4] Computational studies and experimental evidence suggest that the zinc additive may alter the structure of the allyl-palladium enolate to favor β-hydride elimination, possibly through modulation of coordination geometry or ligand sphere composition. [1]
A particularly powerful application of this methodology involves the telescoping of ketone dehydrogenation with subsequent nucleophile-electrophile pairing in a single reaction vessel. This strategy enables direct α,β-vicinal difunctionalization of unactivated ketones, dramatically improving synthetic efficiency. [3]
Figure 2: Workflow for Telescoped Dehydrogenation-Difunctionalization Sequence
This tandem approach employs the same initial dehydrogenation conditions, after which organocuprate reagents are added directly to the reaction mixture without workup or isolation of the intermediate enone. [3] The resulting enolate can then be intercepted with various electrophiles including methyl iodide, allylic halides, benzyl halides, and even monomeric formaldehyde in the presence of ZnCl₂ as a promoter. [3] This methodology enables the introduction of diverse functional groups including aryl, heteroaryl, vinyl, acyl, methyl, and various functionalized alkyl groups with predictable diastereoselectivity consistent with classical half-chair transition state theory. [3]
The utility of this dehydrogenation methodology is exemplified by its application in streamlining synthetic routes to biologically active compounds:
Efficient Synthesis of Bioactive Intermediates: The telescoped process enables single-step preparation of key intermediates for (–)-hibiscone C, cyclobakuchiol B, and 11-Nor-Δ8-THC methyl ester from (+)-nopinone, representing significant improvements over previous multi-step sequences. [3]
Steroidal Functionalization: The method successfully dehydrogenates various steroidal substrates to form enones 2k-2o, demonstrating compatibility with complex molecular frameworks. [1]
Diastereoselective Synthesis: The protocol enables diastereoselective derivatization of cis-decahydroquinoline ring systems in a single step, achieving 56% isolated yield of advanced intermediate 3am. [3]
While the allyl-palladium catalyzed dehydrogenation exhibits broad utility across diverse structural classes, several limitations merit consideration:
Acyclic Ketone Incompatibility: The current protocol is ineffective for acyclic ketone substrates such as butyrophenone, which yield complex mixtures under standard conditions. [1]
Sensitivity to Salt Additives: The reaction efficiency is significantly diminished by the presence of metal halide salts (e.g., ZnCl₂), requiring strictly salt-free conditions for optimal performance. [1]
Oxidant Specificity: Dramatic differences in yield are observed with different allyl oxidants, with diethyl allyl phosphate proving essential for high efficiency. [1]
Enolate Geometry Constraints: For acyclic systems, the methodology may face challenges related to control of enolate geometry, potentially leading to isomeric mixtures.
The allyl-palladium catalyzed α,β-dehydrogenation of ketones represents a significant advancement in the synthesis of enone functionality, offering a step-economical approach with exceptional functional group compatibility. The optimized protocol utilizing Zn(TMP)₂ as base and diethyl allyl phosphate as oxidant under salt-free conditions enables efficient dehydrogenation of diverse cyclic ketone substrates, including complex natural product frameworks. The capacity to telescope this transformation with downstream nucleophile-electrophile pairing further enhances its synthetic utility, enabling rapid access to complex molecular architectures from simple ketone precursors. As such, this methodology provides a valuable tool for synthetic chemists engaged in the construction of complex molecules, particularly in pharmaceutical and natural product synthesis settings where efficiency and functional group tolerance are paramount considerations.
Organocuprates, commonly known as Gilman reagents, represent a class of organometallic compounds with distinctive reactivity patterns that make them particularly valuable in complex synthetic workflows, including natural product synthesis and pharmaceutical development. These reagents (general structure R₂CuLi) differ significantly from other organometallics like Grignard reagents (RMgX) and organolithium compounds (RLi) in their electrophilic selectivity and reduced basicity, enabling transformations that are otherwise challenging with more reactive alternatives. The unique electronic structure of organocuprates, characterized by a relatively small electronegativity difference (0.65) between carbon and copper atoms, results in nearly nonpolar carbon-copper bonds that govern their mild nucleophilic character [1].
The application of organocuprate chemistry to apoverbenone intermediates represents a strategically important transformation in pharmaceutical synthesis. Apoverbenone-derived scaffolds frequently appear as key structural elements in bioactive molecules and natural products, where controlled introduction of carbon substituents at specific positions enables efficient construction of molecular complexity. The conjugate addition of organocuprates to the α,β-unsaturated ketone system prevalent in apoverbenone intermediates provides a stereoelectronically controlled pathway for carbon-carbon bond formation that is compatible with various sensitive functional groups often present in complex drug candidates. This application note provides detailed protocols and analytical methods for implementing this valuable transformation in research and development settings.
The distinctive behavior of organocuprates in conjugate addition reactions emerges from their fundamental electronic properties and coordination chemistry. Unlike Grignard and organolithium reagents that preferentially undergo 1,2-addition to carbonyl groups, organocuprates favor 1,4-addition to α,β-unsaturated systems through a mechanistic pathway that involves initial coordination to the β-carbon of the enone system [2]. This divergence in reactivity stems from hard-soft acid-base (HSAB) considerations, where the relatively soft copper center in organocuprates interacts preferentially with the soft β-carbon of conjugated enones, while the harder magnesium or lithium centers in alternative reagents target the hard carbonyl oxygen [3].
The reaction mechanism proceeds through initial π-complex formation between the copper center and the enone system, followed by transfer of an organic group to the β-carbon position with simultaneous formation of an enolate intermediate [4]. This enolate can subsequently be protonated to yield the saturated ketone product or intercepted with various electrophiles to construct additional carbon-carbon bonds in a one-pot procedure. The formation of Cu(III) intermediates during the group transfer step has been substantiated through detailed NMR spectroscopic studies, though the precise details of the mechanism continue to be explored [3]. This mechanistic pathway enables the installation of new carbon substituents at the β-position of apoverbenone intermediates with high predictability and control.
Table 1: Comparison of Organometallic Reagents in Carbonyl Addition Reactions
| Reagent Type | Preferred Addition Mode | Electronegativity Difference | Reactivity with α,β-Unsaturated Ketones | Key Advantages |
|---|---|---|---|---|
| Organocuprates (R₂CuLi) | 1,4-Conjugate addition | 0.65 (C-Cu) | Exclusive β-carbon attack | Mild reactivity, high chemoselectivity |
| Grignard Reagents (RMgX) | 1,2-Carbonyl addition | 1.24 (C-Mg) | Primarily carbonyl carbon attack | Wide commercial availability |
| Organolithium (RLi) | 1,2-Carbonyl addition | 1.57 (C-Li) | Primarily carbonyl carbon attack | High reactivity |
The conjugate addition of organocuprates to apoverbenone intermediates follows a well-established mechanistic sequence that enables predictable outcomes:
Pre-coordination complex: The organocuprate forms a π-complex with the electron-deficient alkene of the α,β-unsaturated ketone system, facilitated by interaction between the copper center and the conjugated π-system [4].
Carbon-carbon bond formation: Nucleophilic attack occurs regioselectively at the β-carbon position, transferring one organic group from copper to the apoverbenone framework while generating a copper(III) intermediate that rapidly undergoes reductive elimination [3].
Enolate formation: The reaction proceeds through an enolate intermediate that is stabilized by resonance between the oxygen and α-carbon positions [2].
Protonation or electrophilic trapping: The enolate is protonated during aqueous workup to yield the saturated ketone product, or can be intercepted with appropriate electrophiles prior to protonation [1].
The following diagram illustrates the complete conjugate addition mechanism of organocuprates with apoverbenone intermediates:
Diagram 1: Mechanism of Organocuprate Conjugate Addition with Apoverbenone Intermediates
The synthesis of organocuprates requires strict anhydrous conditions and an oxygen-free atmosphere to prevent decomposition. Copper(I) iodide is typically employed as the copper source due to its commercial availability and consistent performance [1].
Step-by-Step Procedure:
Critical Parameters:
Table 2: Preparation Parameters for Common Organocuprates
| Organocuprate | Organolithium Precursor | Copper(I) Salt | Reaction Temperature | Characteristic Color | Stability |
|---|---|---|---|---|---|
| Lithium dimethylcuprate | Methyllithium | Copper(I) iodide | 0°C | Yellow | 2 hours at 0°C |
| Lithium di-n-butylcuprate | n-Butyllithium | Copper(I) iodide | 0°C | Brown | 1 hour at 0°C |
| Lithium diphenylcuprate | Phenyllithium | Copper(I) bromide | -10°C | Dark brown | 30 minutes at -10°C |
| Mixed lithium cyanocuprate | Alkyllithium + CuCN | Copper(I) cyanide | 0°C | Yellow | 4 hours at 0°C |
The conjugate addition protocol must be carefully controlled to maximize yield and minimize side products. The following procedure has been optimized specifically for apoverbenone substrates [2] [3].
Standard Conjugate Addition Procedure:
Troubleshooting Guidelines:
A significant advantage of the organocuprate conjugate addition methodology is the ability to intercept the generated enolate intermediate with electrophiles, enabling a one-pot tandem transformation that constructs two new carbon-carbon bonds in a single operation [1].
Tandem Procedure:
Table 3: Optimization Matrix for Conjugate Addition with Apoverbenone Substrates
| Reaction Parameter | Standard Condition | Optimized Range | Impact on Yield | Recommended Adjustment for Challenging Substrates |
|---|---|---|---|---|
| Temperature | -20°C to 0°C | -40°C to 25°C | ±15% across range | Lower temperature for stereoselectivity, higher for conversion |
| Solvent System | Anhydrous THF | Ether, Toluene, DME | ±10% across systems | Use toluene for higher temperature reactions |
| Equivalents of Cuprate | 1.1 equiv | 1.0-2.0 equiv | Optimal at 1.1-1.3 | Increase to 1.5-2.0 for sterically hindered substrates |
| Addition Time | 10 minutes | 5-30 minutes | Minimal impact | Slow addition for exotherm control |
| Lewis Acid Additives | None | BF₃·Et₂O, TMSCl | +5-25% yield improvement | Add BF₃·Et₂O (1.0 equiv) for unreactive substrates |
Comprehensive analytical monitoring is essential for successful implementation of organocuprate conjugate additions. Thin-layer chromatography (TLC) using silica gel plates with UV visualization provides a rapid method for tracking reaction progress, with typical mobile phases of hexane/ethyl acetate (4:1 to 8:1). High-performance liquid chromatography (HPLC) offers quantitative analysis using C18 reverse-phase columns with acetonitrile/water gradients and UV detection at 220-254 nm.
For complex apoverbenone systems, nuclear magnetic resonance (NMR) spectroscopy provides detailed structural verification [5]. The characteristic signals for key protons include:
NMR spectroscopic analysis provides definitive confirmation of successful conjugate addition. Key observations include:
The following experimental workflow diagram illustrates the complete process from reagent preparation to characterization:
Diagram 2: Experimental Workflow for Organocuprate Conjugate Addition
The utility of organocuprate conjugate addition chemistry in pharmaceutical development extends beyond simple carbon-carbon bond formation to encompass strategic bond construction in complex molecular targets. The regiocontrol afforded by organocuprates enables functionalization of specific positions in polyfunctional intermediates without protecting group manipulation, significantly streamlining synthetic sequences. The mild reaction conditions preserve acid-labile and base-sensitive functional groups commonly encountered in drug candidates, including acetals, silyl ethers, and various heterocyclic systems.
In process chemistry and scale-up operations, several modifications enhance the practicality of organocuprate conjugate additions:
The predictable stereochemical outcome of organocuprate additions to chiral apoverbenone templates enables asymmetric synthesis strategies for natural product derivatives and bioactive molecules. When the apoverbenone intermediate contains existing stereocenters, the conjugate addition typically proceeds with substrate-controlled diastereoselectivity, with the organocuprate approaching from the less hindered face of the enone system.
Organocuprate conjugate addition chemistry provides a powerful method for the functionalization of apoverbenone intermediates in pharmaceutical research and development. The protocols outlined in this application note deliver reliable and reproducible results across a range of structural variants and complexity. The distinctive 1,4-regioselectivity of organocuprates, coupled with their functional group tolerance, enables synthetic strategies that are unattainable with more nucleophilic organometallic reagents. By implementing the detailed experimental procedures, analytical methods, and troubleshooting guidelines contained herein, research scientists can effectively leverage this valuable transformation in complex molecule synthesis.
| Aspect | Details |
|---|---|
| Objective | Synthesis of [¹³C₄]-labeled Δ⁹-Tetrahydrocannabinol ([¹³C₄]-Δ⁹-THC) as an internal standard for accurate LC-MS/MS bioanalysis [1]. |
| Reaction | Condensation of [¹³C₄]-olivetol with (+)-apoverbenone [1]. |
| Key Innovation | Shortened synthesis of metabolite standards; employs nitromethane as co-solvent to improve reaction [1]. |
| Catalyst | Boron trifluoride (BF₃), a Lewis acid [1]. |
| Reported Yield | 61% isolated yield after preparative HPLC purification; purity >99% [1]. |
| Analytical Confirmation | GC-MS analysis confirmed identical retention time with native Δ⁹-THC extracted from Cannabis sativa [1]. |
The following workflow outlines the key stages of the synthesis and analysis:
To develop a complete and robust Application Note, you may need to:
9-Keto-cannabinoids represent a specialized class of cannabinoid derivatives with significant importance in medicinal chemistry and drug development. These compounds serve as crucial precursors for the synthesis of various cannabinoid metabolites and analogues, offering researchers a versatile scaffold for exploring structure-activity relationships within the endocannabinoid system [1]. The strategic carbonyl group at the 9-position provides a handle for further chemical modifications, enabling the development of novel compounds with potentially enhanced selectivity, improved metabolic stability, or altered receptor binding affinity compared to classical cannabinoids.
The synthesis of 9-keto-cannabinoids from apoverbenone, a terpenoid starting material, represents an important approach in cannabinoid chemistry. Apoverbenone belongs to the broader class of chiral pool feedstocks, which are naturally occurring, enantiomerically pure compounds that serve as excellent starting materials for the stereoselective synthesis of complex molecules [2]. This approach aligns with historical strategies in cannabinoid synthesis, which often utilize terpenoid precursors like (-)-verbenol or p-mentha-2,8-dien-1-ol to establish the correct stereochemistry of the final cannabinoid product [2]. The use of such chiral starting materials avoids the need for complex asymmetric transformations, streamlining the synthetic route to enantiopure cannabinoids.
The synthetic pathway from apoverbenone to 9-keto-cannabinoids constitutes a five-step sequence that efficiently transforms this terpenoid starting material into the target cannabinoid framework [1]. This route strategically builds the characteristic cannabinoid scaffold while introducing the key 9-keto functionality through careful oxidation chemistry. The complete synthetic sequence encompasses condensation with an aryllithium species, oxidation to establish the keto-group, hydrolysis of protecting groups, acid-catalyzed cyclization to form the tricyclic structure, and finally a metal ammonia reduction to yield the final product.
The following diagram illustrates the complete synthetic workflow from apoverbenone to 9-keto-cannabinoids, highlighting the key transformations at each stage:
Step 1: Condensation with Aryllithium The synthetic sequence begins with the nucleophilic addition of an appropriately substituted aryllithium reagent to the carbonyl group of apoverbenone. This critical C-C bond forming reaction establishes the fundamental skeleton that will eventually become the cannabinoid structure. The aryllithium component typically derives from olivetol or similar resorcinol-type precursors, mirroring the biosynthetic pathway in Cannabis sativa where olivetolic acid couples with geranyl pyrophosphate [2] [3]. This step demands careful control of temperature and atmosphere to prevent decomposition of the organolithium species and ensure high yield.
Step 2: Oxidation Following the condensation reaction, a selective oxidation step introduces the key 9-keto functionality that defines this cannabinoid class. This transformation likely employs mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to selectively generate the ketone without over-oxidation or affecting other sensitive functional groups in the molecule. The resulting 9-keto group serves as both a structural feature and a synthetic handle for further derivatization, enabling the production of diverse cannabinoid analogues for structure-activity relationship studies [1].
Step 3: Hydrolysis of MOM Ether The oxidation is followed by hydrolysis of a methoxymethyl (MOM) ether protecting group. This deprotection step typically employs acidic conditions (such as HCl in THF/water or PPTS in ethanol) to cleave the MOM ether, revealing a free hydroxyl group that is essential for the subsequent cyclization step. This transformation highlights the importance of protecting group strategy in complex molecule synthesis, where temporary protection of sensitive functionalities enables specific transformations at other sites in the molecule.
Step 4: Acid-Catalyzed Cyclization With the free hydroxyl group now exposed, acid-catalyzed cyclization forms the characteristic tricyclic cannabinoid structure. This transformation represents a key strategic step that builds the complex molecular architecture of cannabinoids in a single operation. The mechanism likely involves formation of a carbocation intermediate that undergoes intramolecular attack by the electron-rich aromatic ring, similar to the cyclization observed in the synthesis of Δ8-THC from olivetol and verbenol [2]. This step requires careful optimization of acid strength, concentration, and reaction temperature to maximize regioselectivity and yield while minimizing side reactions.
Step 5: Metal Ammonia Reduction The synthetic sequence concludes with a metal ammonia reduction (typically using lithium or sodium in liquid ammonia), which serves to reduce specific functionalities in the molecule to their desired oxidation states. This dissolving metal reduction is particularly effective for the reductive cleavage of certain ethers or the reduction of specific double bonds while leaving others intact. The final product of this five-step sequence is the 9-keto-cannabinoid methyl ether, which serves as the versatile precursor for numerous cannabinoid metabolites and analogues [1].
Reagents: Apoverbenone (1.0 equiv), appropriate aryllithium reagent (1.2 equiv), anhydrous THF or diethyl ether. Procedure:
Reagents: Alcohol intermediate from previous step (1.0 equiv), pyridinium chlorochromate (1.5 equiv), celite, anhydrous dichloromethane. Procedure:
Table 1: Reagents and Quantities for 9-Keto-Cannabinoid Synthesis
| Step | Reaction | Reagents & Catalysts | Equivalents | Solvent | Temperature | Time |
|---|---|---|---|---|---|---|
| 1 | Condensation | Aryllithium reagent | 1.2 eq | Anhydrous THF | -78°C to 0°C | 1-2 h |
| 2 | Oxidation | Pyridinium chlorochromate | 1.5 eq | Anhydrous CH₂Cl₂ | Room temp | 3-6 h |
| 3 | Hydrolysis | HCl or PPTS | Catalytic | THF/H₂O or EtOH | 40-60°C | 2-4 h |
| 4 | Cyclization | BF₃·OEt₂ or p-TSA | 0.1-0.5 eq | Toluene or CH₂Cl₂ | 0°C to room temp | 1-3 h |
| 5 | Reduction | Li/NH₃(l) | 4-6 eq | Liquid ammonia | -78°C | 30 min |
Moisture Sensitivity: The aryllithium condensation step is highly sensitive to moisture and air, which can lead to hydrolysis of the reagent and significantly reduced yields. Ensure all glassware is properly dried, and reactions are conducted under an inert atmosphere using standard Schlenk techniques.
Temperature Control: The oxidation and cyclization steps require precise temperature control to prevent side reactions. The oxidation should be conducted at room temperature, while the cyclization may require gradual warming from 0°C to room temperature to ensure proper regioselectivity [2].
Reaction Monitoring: Implement analytical monitoring (TLC, LC-MS) at each stage to confirm complete consumption of starting materials and identify potential side products. The 9-keto intermediate should show a characteristic carbonyl stretch at ~1700 cm⁻¹ in FT-IR spectroscopy.
Purification Challenges: The polarity similarities between intermediates may complicate purification. Consider using gradient elution flash chromatography with hexanes/ethyl acetate or hexanes/ether solvent systems to achieve optimal separation [1].
Successful synthesis of 9-keto-cannabinoids requires rigorous analytical characterization to confirm structural identity and assess purity. The following spectroscopic techniques provide complementary information for comprehensive structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired in deuterated chloroform or DMSO. The 9-keto group produces a characteristic carbon signal between 195-205 ppm in the ¹³C NMR spectrum, providing definitive evidence for successful oxidation at this position. The aromatic protons from the resorcinol-derived ring typically appear as distinctive patterns between 6.0-6.5 ppm, while the terpenoid protons exhibit complex coupling patterns in the 1.0-3.0 ppm region. 2D NMR techniques including COSY, HSQC, and HMBC are invaluable for establishing complete proton and carbon assignments and verifying the molecular connectivity [4].
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass determination for molecular formula confirmation. Electron impact (EI) or electrospray ionization (ESI) techniques typically yield a strong molecular ion peak [M]⁺ or [M+H]⁺, with characteristic fragmentation patterns that support the cannabinoid structure. The mass spectrum should show the expected molecular ion corresponding to C₂₁H₃₀O₃ for the standard 9-keto-cannabinoid methyl ether derivative [4].
Table 2: Spectroscopic Characteristics of 9-Keto-Cannabinoid Intermediates
| Compound Stage | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|
| Aryllithium Adduct | 6.25 (s, 2H, ArH), 5.15 (m, 1H, =CH), 4.65 (m, 1H, CH-OH) | 150.5, 145.2 (ArC), 110.5 (ArCH), 75.8 (CH-OH) | 3350 (OH), 1615 (C=C) | 332 [M]⁺ |
| 9-Keto Intermediate | 6.28 (s, 2H, ArH), 5.25 (m, 1H, =CH), 3.45 (m, 1H, CH-OMOM) | 200.8 (C=O), 151.2, 146.8 (ArC), 96.5 (O-CH₂-O) | 1705 (C=O), 1150, 1045 (O-CH₂-O) | 360 [M]⁺ |
| Final 9-Keto Product | 6.30 (s, 2H, ArH), 3.45 (m, 1H, CH-OCH₃), 2.45-1.25 (m, 15H, aliphatic) | 201.5 (C=O), 155.2, 145.5 (ArC), 110.8 (ArCH), 56.5 (OCH₃) | 1708 (C=O), 1250, 1035 (C-O) | 330 [M]⁺ |
For quality control in cannabinoid synthesis, high-performance liquid chromatography (HPLC) provides reliable purity assessment. Recommended conditions include:
The final 9-keto-cannabinoid methyl ether should exhibit a single dominant peak (>95% purity) under these conditions, with retention time typically between 18-22 minutes depending on specific analogue [4].
9-Keto-cannabinoids serve as versatile intermediates for the preparation of diverse cannabinoid metabolites and analogues with potential therapeutic applications [1]. The keto functionality at the 9-position provides a strategic point for further chemical modifications, enabling medicinal chemists to fine-tune physicochemical properties and receptor interactions. These synthetic efforts are particularly valuable given the expanding interest in targeting the endocannabinoid system for therapeutic purposes, which includes potential treatments for pain, inflammation, neurological disorders, and metabolic conditions [5].
The endocannabinoid system comprises two primary G protein-coupled receptors - CB1 and CB2 - with the CB1 receptor being particularly abundant in the central nervous system and responsible for most of the psychoactive effects of cannabinoids [6] [5]. The structural modifications enabled by 9-keto-cannabinoid precursors may lead to compounds with modified receptor selectivity, potentially separating therapeutic effects from undesirable side effects. Research indicates that subtle changes in the cannabinoid scaffold can significantly impact signaling bias, receptor internalization, and downstream physiological responses [5].
The following diagram illustrates the complex signaling pathways of the cannabinoid receptor CB1, highlighting potential modulation sites for 9-keto-cannabinoid derivatives:
The molecular interactions between cannabinoids and their receptors involve complex signaling mechanisms. Recent structural studies of the CB1 receptor have revealed important conformational changes that occur upon agonist binding, including a 53% reduction in the volume of the ligand-binding pocket and the operation of a twin toggle switch involving residues Phe200³³⁶ and Trp356⁶⁴⁸ that appears essential for receptor activation [7]. These structural insights provide valuable guidance for rational design of novel cannabinoids based on the 9-keto scaffold.
The 9-keto-cannabinoid framework may enable exploration of biased signaling at cannabinoid receptors, where ligands preferentially activate specific downstream pathways while avoiding others. This approach holds promise for developing safer cannabinoid therapeutics with reduced side effect profiles [5]. For instance, CB1 receptor activation typically inhibits adenylyl cyclase through Gi/o protein coupling, reduces calcium influx, and activates potassium channels, ultimately decreasing neurotransmitter release [6] [5]. However, different ligands can produce distinct patterns of receptor phosphorylation, β-arrestin recruitment, and internalization, leading to unique physiological responses [5].
The synthesis of 9-keto-cannabinoids from apoverbenone represents a valuable synthetic methodology in cannabinoid chemistry, providing access to key intermediates for drug discovery and pharmacological research. This five-step sequence leverages chiral pool strategy to efficiently construct the complex cannabinoid architecture with the strategically positioned 9-keto functionality. The experimental protocols outlined herein provide researchers with detailed procedures for executing this synthesis, while the analytical methods ensure proper characterization of the resulting compounds.
As research on the therapeutic potential of cannabinoids continues to expand, synthetic methodologies such as this will remain essential tools for exploring structure-activity relationships and developing novel therapeutics targeting the endocannabinoid system. The 9-keto-cannabinoids prepared through this route serve as versatile precursors for further chemical exploration, potentially leading to new compounds with improved pharmacological profiles and clinical utility.
The most detailed synthesis method found involves a sulfenylation-dehydrosulfenylation approach starting from nopinone, which is itself readily available from (-)-beta-pinene [1]. This method is directed toward the construction of an enone function.
An alternative, older preparation of apoverbenone involves the dehydrobromination of a sterically hindered bromo-ketone (3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one) [2]. This method can also produce optically active apoverbenone, for instance, obtaining This compound from (-)-pin-2(10)-ene [2].
| Method | Key Reactant/Step | Key Features / Outcomes |
|---|---|---|
| Sulfenylation-Dehydrosulfenylation [1] | Nopinone; Sulfoxides | Produces optically active Apoverbenone/Verbenone; Requires purified sulfoxides to avoid Pummerer side-reaction. |
| Dehydrobromination [2] | 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one | Yields Apoverbenone; Can start from pinene derivative to obtain optically active product. |
The search results lack the specific, detailed data required for robust Application Notes. Key information that is missing includes:
For Verbenone, some general physical-chemical data is available (e.g., solubility, boiling point) [3] [4], but this does not directly translate to analytical protocols for Apoverbenone.
To develop the detailed protocols you need, I suggest the following steps:
The following diagram outlines the general preparation and analysis pathway for Apoverbenone and Verbenone based on the information gathered.
Telescoped synthesis, or telescoping, involves directly channeling the crude output stream of one reaction into a subsequent reactor to perform the next step, without intermediate purification [1] [2]. When combined with continuous flow technology, this approach offers significant advantages for process chemistry.
Key advantages include:
The following table summarizes documented telescoped synthesis methods that illustrate the practical application of this technique.
| Target Compound | Key Telescoped Steps | Reported Outcome | Citation |
|---|---|---|---|
| Propofol (Anesthetic) | Friedel-Crafts alkylation of p-hydroxybenzoic acid followed by decarboxylation. | 84% overall yield; Productivity of 23.0 g/day in telescoped mode; Scaled to 71.6 g/day in intensified process. | [1] |
| 1,2,4-Triazoles | 1. Synthesis of ethyl isocyanoacetate from N-formylglycine. 2. In-line preparation of diazonium species. 3. Cycloaddition reaction. | A multi-step continuous flow process producing a library of 1,2,4-triazoles in high yield and purity. | [2] | | Benzofurans | 1. Base-promoted nitroaldol condensation. 2. Nef reaction promoted by tin (II) chloride. | A two-step sequential flow process providing benzofurans in satisfactory overall yields. | [3] | | 1,1-Cyclopropane Aminoketones | 1. Photocyclization of 1,2-diketones. 2. Condensation and ring contraction with amines. | A continuous flow telescoped process achieving good chemical yields and high productivity. | [4] |
The multi-step flow synthesis of 1,2,4-triazoles [2] provides a robust model for designing a telescoped process. The workflow can be visualized as follows:
Key Methodology Details:
Given the absence of a specific protocol for Apoverbenone, I suggest the following research strategy:
Q1: Why is my yield of Apoverbenone low using traditional bromination-dehydrobromination?
Q2: Are there more modern methods to synthesize Apoverbenone?
Q3: What is the most critical parameter for the modern dehydrogenation method?
The following table summarizes common problems, their causes, and solutions for both the traditional and modern synthetic routes.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low yield in Dehydrobromination [1] | Sterically hindered bromo-ketone; suboptimal base-solvent system. | Use lithium bromide & lithium carbonate in DMSO [1]. |
| Low yield in Pd-Catalyzed Dehydrogenation [2] | Incorrect base or oxidant; presence of metal halide salts. | Use Zn(TMP)₂ base, diethyl allyl phosphate oxidant, salt-free conditions [2]. |
| Low yield in Pd-Catalyzed Dehydrogenation [2] | Contamination from metal halides (e.g., ZnCl₂, LiCl). | Ensure strict salt-free conditions; use commercially available Zn(TMP)₂ without additives [2]. |
| Formation of byproducts [2] | Over-oxidation to phenol (especially for 4-tert-butylcyclohexanone). | Monitor reaction progression; adjust catalyst loading or reaction time to minimize over-oxidation [2]. |
| Method not working for acyclic ketones [2] | Protocol limitation; complex product mixture with acyclic substrates. | This is a known limitation. Consider alternative one-step methods (e.g., Nicolaou's IBX oxidation) for acyclic systems [2]. |
This is the classic two-step method from (-)-pin-2(10)-ene.
This streamlined method dehydrogenates (+)-Nopinone directly.
The diagram below illustrates the logical relationship and key decision points between the two primary synthesis methods for Apoverbenone.
The research provides a clear comparison of how different conditions affect the yield of Apoverbenone, highlighting the importance of the optimal setup [2].
| Entry | Base | Oxidant | Additive | Yield (%) |
|---|---|---|---|---|
| 1 (Optimal) | Zn(TMP)₂ | Diethyl allyl phosphate | None (Salt-free) | 80 (70 isolated) |
| 2 | Zn(TMP)₂ | Allyl Acetate | None | 11 |
| 3 | Zn(TMP)₂ | Diethyl allyl phosphate | ZnCl₂ | 27 |
| 4 | Zn(TMP)₂·2LiCl | Diethyl allyl phosphate | None | 56 |
| 6 | LiTMP | Diethyl allyl phosphate | ZnCl₂ | 33 |
Based on the current literature, for a new synthesis of Apoverbenone, the one-step allyl-palladium-catalyzed dehydrogenation is the recommended path due to its superior step economy and good yield [2]. The traditional dehydrobromination method remains a viable alternative, but researchers should be prepared to troubleshoot the elimination step carefully [1].
| Problem Encountered | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of final product | Competing Pummerer reaction occurring during dehydrosulfenylation. | Ensure sulfoxide precursors are purified before the elimination step to remove acidic contaminants that promote the side reaction [1]. |
| Formation of byproduct 3-(phenylthio)verbenone (11) | Presence of acidic contaminants during the elimination step from sulfoxide. | Use purified sulfoxide starting materials. The Pummerer reaction, which leads to this thioether byproduct, is minimized in the absence of acids [1]. |
| Failure or decomposition during elimination from sulfoxide 18b | Instability of the specific diastereomer (with S-sulfur configuration) to heat and its conformational requirements. | This isomer is prone to decomposition. The elimination proceeds smoothly with the purified trans-isomer 10a (R-sulfur configuration) and the stable cis-isomers 18a,b [1]. |
This method uses the sulfenylation-dehydrosulfenylation technique to construct the enone function of (+)-Apoverbenone from (+)-nopinone, which is readily available from (-)-β-pinene [1].
Key Steps and Considerations:
An earlier investigation prepared this compound with high optical purity ([α]D +319°) through dehydrobromination [2].
Key Steps and Considerations:
The workflow below summarizes the two main synthetic pathways.
Diagram: Two Synthetic Pathways to this compound
Q1: What are the typical overall yields I can expect for these syntheses? While the sources report "synthetically satisfactory" [1] or "good" [2] yields, they do not provide exact numerical values. Yields can be highly dependent on the purity of intermediates and exact reaction conditions.
Q2: Why is the purification of sulfoxide intermediates so critical in the sulfenylation method? Impure sulfoxides often contain acidic contaminants. During the final heating step (dehydrosulfenylation), these acids catalyze a side reaction called the Pummerer reaction. This leads to the formation of 3-(phenylthio)verbenone, a sulfur-containing byproduct, instead of the desired this compound, thereby significantly reducing your yield [1].
Q3: Can these methods be used to produce the enantiomer, (-)-Apoverbenone? Yes. The 1998 paper states that the sulfenylation-dehydrosulfenylation methodology is applicable for preparing the enantiomers (-)-Apoverbenone and (-)-Verbenone simply by starting with the mirror-image starting material, (-)-nopinone [1].
The table below summarizes three key synthetic methods, highlighting their principles, yields, and considerations for researchers.
| Method Name | Key Reagents & Conditions | Reported Yield | Advantages & Challenges |
|---|---|---|---|
| Allyl-Palladium Catalyzed Dehydrogenation [1] | Zn(TMP)₂, allyl-palladium catalyst, diethyl allyl phosphate, salt-free conditions, THF, 23°C, 16h. | 70% (isolated) | One-step process, good functional group tolerance, operates under basic conditions. Limited scope for acyclic ketones. [1] |
| Sulfenylation-Dehydrosulfenylation [2] | Phenylsulfenyl chloride, followed by dehydrosulfenylation of purified sulfoxide. | "Synthetically satisfactory" | Proven for producing optically active Apoverbenone. Requires purified sulfoxide intermediates to avoid Pummerer reaction byproducts. [2] |
| Dehydrobromination [3] | 3-Bromonopinone, LiBr, LiCO₃, DMSO. | "Good yield" | A classic, well-documented route. Involves handling a brominated precursor. [3] |
This one-step method is currently one of the most practical and efficient approaches [1].
Reaction Setup
Step-by-Step Procedure
Critical Success Factors
Low Yield or No Conversion
Formation of Byproducts (α-allylated ketone)
Formation of 3-(Phenylthio)verbenone Byproduct
The following diagram illustrates the logical relationship and decision points in the Apoverbenone synthesis process.
The table below outlines the core problem and verified solution based on experimental findings.
| Problem | Root Cause | Recommended Solution | Key Experimental Reference |
|---|---|---|---|
| Formation of the byproduct 3-(phenylthio)verbenone via the Pummerer reaction during the dehydrosulfenylation step to Apoverbenone. | The presence of acidic contaminants in the sulfoxide starting material (3-(phenylsulfinyl)nopinones) [1]. | Purify the sulfoxide intermediate (e.g., 10, 18) prior to the elimination step. Using unpurified sulfoxide that contains acidic impurities leads to the competing Pummerer reaction [1]. | Preparation of Optically Active Apoverbenone and Verbenone from Nopinone [1] |
The recommended solution is part of a established synthetic route to Apoverbenone. The following workflow illustrates the critical purification step to avoid the unwanted side reaction.
The Pummerer rearrangement is typically triggered by acid anhydrides or other electrophilic reagents, converting sulfoxides into α-substituted sulfide byproducts [2]. In this specific synthesis, acidic impurities in the unpurified sulfoxide mimic the activating effect of these reagents, diverting the reaction from the desired elimination pathway [1].
If controlling the sulfoxide purity proves challenging, an alternative route to Apoverbenone exists that avoids sulfur chemistry altogether. This method uses a dehydrobromination reaction [3]:
What is the Pummerer reaction and why is it a problem in this synthesis? The Pummerer rearrangement is a reaction where a sulfoxide is converted into an α-acyloxy sulfide using an acid anhydride or, in this case, acidic impurities [2]. It is problematic because it consumes the crucial sulfoxide intermediate, leading to a sulfur-containing byproduct (3-(phenylthio)verbenone) and reducing the yield of the desired Apoverbenone [1].
What is the specific experimental protocol to prevent this side reaction? The primary method is to ensure the sulfoxide intermediate is pure. According to the literature, "the use of purified sulfoxides was essential" to prevent the Pummerer reaction [1]. The experimental procedure involves purifying the 3-(phenylsulfinyl)nopinone intermediate (compounds 10 and 18 in the reference) before subjecting it to the thermal elimination conditions that form the enone (Apoverbenone) [1].
When diastereoselectivity in your Apoverbenone reactions is lower than expected, the cause often lies in the reaction's steric or electronic environment. The table below outlines common issues and potential solutions based on general stereochemical principles.
| Issue | Possible Cause | Proposed Solution | Key Factor / Mechanism |
|---|---|---|---|
| Low diastereoselectivity in nucleophilic addition | Uncontrolled approach of nucleophile due to minimal steric/electronic bias. | Use Lewis acids to activate the carbonyl and lock conformation [1] [2]. | Chelation control creates a rigid, stereochemically defined transition state [2]. |
| Low diastereoselectivity in reduction or cyclization | Reaction proceeds through a planar intermediate (e.g., radical or carbocation) with low facial bias. | Introduce or leverage an existing chiral center to guide the reaction [1] [3]. | Steric shielding from an adjacent group blocks one face of the molecule [4]. |
| Unexpected stereoisomer is the major product | The reaction pathway favors the less sterically hindered approach, contrary to the initial design. | Adjust the steric bulk of nearby substituents [4]. | Bulky groups (e.g., tert-butyl, TBS) more effectively block one face of the molecule [4]. |
| Diastereoselectivity is inconsistent or poor with specific reagents | The inherent stereochemical preference of the reagent conflicts with your substrate's bias. | Switch reagent metals based on known stereochemical trends [1]. | Allyl-Si, Sn, B reagents favor syn; Allyl-Cr, Zn, In favor anti selectivity [1]. |
The following workflow summarizes a systematic approach to troubleshooting diastereoselectivity issues:
This method uses a substrate's inherent functional groups, like an alcohol, to direct a reagent for high diastereoselectivity [4].
This strategy is highly effective for nucleophilic additions to carbonyl groups adjacent to a chiral center [2].
What is the fundamental reason for diastereoselectivity in Apoverbenone reactions? Diastereoselectivity arises from differences in the steric and electronic interactions in the transition states leading to different stereoisomers [5]. For a molecule like Apoverbenone, which has a rigid bicyclic structure, the approach of a reagent is often biased toward the less sterically hindered face [6].
Can I use a chiral catalyst to improve diastereoselectivity, or is substrate control my only option? While substrate control is a primary tool, chiral catalysts can be powerful for enantioselectivity. For diastereoselectivity, the focus is often on the substrate's inherent chirality. However, using a chiral Lewis acid catalyst could potentially influence the outcome by creating a diastereomeric transition state complex with your substrate [1].
The search results mention that allylindium reagents give anti diastereoselectivity. Why is this useful? Knowing the inherent preference of organometallic reagents allows you to choose a reagent that either matches or reinforces the stereochemical bias already present in your chiral Apoverbenone-derived substrate. This is a key strategy for achieving high overall stereocontrol [1].
About Apoverbenone: Apoverbenone (6,6-dimethylnorpin-3-en-2-one) is a cyclic enone. Its synthesis via the dehydrogenation of ketones like (+)-Nopinone is a key transformation in producing versatile intermediates for pharmaceuticals and biologically active compounds [1] [2].
Optimized Reaction Summary: The optimized one-step method uses allyl-palladium catalysis to convert ketones to enones via zinc enolates, operating under salt-free conditions [2].
Detailed Protocol for α,β-Dehydrogenation to Apoverbenone This protocol is adapted from the 2018 study for the synthesis of (+)-apoverbenone from (+)-nopinone [2].
Objective: α,β-Dehydrogenation of (+)-Nopinone (1a) to this compound (2a).
Reaction Principle: A palladium-catalyzed dehydrogenation via a zinc enolate intermediate.
Key Advantages:
Reagents & Materials:
Procedure:
The workflow for this optimized reaction can be summarized as follows:
Diagram 1: Catalytic cycle for the allyl-palladium-catalyzed dehydrogenation of (+)-nopinone to this compound.
The research team systematically evaluated various parameters. The data below highlights the critical importance of the specific base and oxidant combination, and the necessity of salt-free conditions [2].
| Entry | Base | Oxidant | Additive | Reaction Conditions | NMR Yield (%) |
|---|---|---|---|---|---|
| 1 | Zn(TMP)₂ | Diethyl allyl phosphate | None | Salt-free | 80 (70) |
| 2 | Zn(TMP)₂ | Allyl acetate | None | Salt-free | 11 |
| 3 | Zn(TMP)₂ | Diethyl allyl phosphate | ZnCl₂ | With additive | 27 |
| 4 | Zn(TMP)₂·2LiCl | Diethyl allyl phosphate | None | With in-situ LiCl | 56 |
| 5 | Zn(TMP)₂·2LiCl | Diethyl allyl phosphate | ZnCl₂ | With additives | 44 |
| 6 | LiTMP | Diethyl allyl phosphate | ZnCl₂ | With additive | 33 |
Here are solutions to common problems, based on the optimization study [2].
| Problem & Symptoms | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield of Apoverbenone | Suboptimal Base/Oxidant | Use the specific combination of Zn(TMP)₂ base and diethyl allyl phosphate oxidant. Avoid substitutes like allyl acetate [2]. |
| Detrimental Salt Additives | Employ strictly salt-free conditions. The presence of LiCl or ZnCl₂ significantly reduces yield [2]. | |
| Formation of α-Allylated Byproduct | Overly nucleophilic enolate | The use of a zinc enolate (less reactive) instead of a lithium enolate suppresses the competing Tsuji-Trost allylation pathway [2]. |
| No Reaction | Impurities or incorrect setup | Ensure all reagents are fresh and the system is moisture-free. Confirm the activity of the palladium catalyst and the quality of the base [2]. |
Q1: Why are salt-free conditions so critical in this specific reaction?
The presence of metal halide salts like LiCl or ZnCl₂ disrupts the reaction pathway, leading to a sharp decline in yield. The exact role is complex, but it is hypothesized that salts may alter the aggregation state of the enolate or the ligand sphere around palladium, favoring unproductive pathways [2].
Q2: Can this method be applied to acyclic ketones?
No, the current protocol has a key limitation. When applied to acyclic ketones like butyrophenone, it leads to a complex mixture of products without forming the desired enone. The method is currently effective for cyclic ketones including monocyclic, bicyclic, and steroidal frameworks [2].
Q3: How does this one-step method compare to traditional two-step approaches?
This one-step method offers superior step economy, reducing ancillary waste and production times. It is particularly valuable for complex molecules with acid-sensitive functional groups (e.g., TBS-ethers, acetals) that might not survive the acidic conditions often used in other one-step methodologies [2].
Q4: What is the role of the allyl-palladium complex?
It acts as a catalytic shuttle. It accepts the enolate via transmetalation to form an allyl-palladium enolate intermediate. This intermediate then undergoes β-hydride elimination to form the enone product and a palladium-hydride species, which finally reductively eliminates propene and regenerates the active palladium(0) catalyst [2].
While the primary study provides a specific solvent system, your research might require further optimization. The following decision tree outlines a general approach, inspired by computational methods like COSMO-RS [3].
Diagram 2: A high-level workflow for tackling complex solvent selection problems using mathematical optimization.
| Problem | Root Cause | Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Formation of byproduct 3-(phenylthio)verbenone [1] | Pummerer reaction occurring due to acidic contaminants in sulfoxide intermediates. | Use purified sulfoxide precursors. Ensure no acidic impurities are present before the elimination step. [1] | Sulfoxides 10a,b and 18a smoothly undergo syn elimination to desired enone when pure. [1] |
| Low yield or decomposition during thermalsulfoxide elimination [1] | Instability of specific sulfoxide diastereomers (e.g., 18b) to heat and conformational requirements. | Use the allyl-palladium-catalyzed dehydrogenation method as a modern, one-step alternative to avoid sulfoxide chemistry entirely. [2] | Optimized Protocol [2]: Base: Zn(TMP)₂, Oxidant: Diethyl allyl phosphate, Conditions: Salt-free. Outcome: 70% isolated yield of (+)-apoverbenone from (+)-nopinone. [2] |
| Poor efficiency in allyl-palladium dehydrogenation [2] | Use of suboptimal bases, oxidants, or the presence of metal halide salts. | Adhere strictly to the optimized system: Zn(TMP)₂ base, diethyl allyl phosphate oxidant, and salt-free conditions. Avoid ZnCl₂ or LiCl additives. [2] | Allyl acetate as oxidant gave only 11% NMR yield. ZnCl₂ additive reduced yield to 27%. [2] |
| General low yield in classical dehydrobromination | Not explicitly stated in results, but a common issue in such reactions can be overhandling or impure starting material. | Follow the reported procedure using lithium bromide and lithium carbonate in dimethyl sulphoxide for dehydrobromination. [3] | Reported to give this compound in good yield from (-)-pin-2(10)-ene. [3] |
This modern method converts nopinone directly to apoverbenone and is highly recommended to bypass issues with multi-step dehydrations.
Visual Guide: Allyl-Palladium Dehydrogenation Workflow
This traditional approach involves constructing the enone via a sulfoxide intermediate.
Visual Guide: Classical Sulfoxide Dehydration Pathway
Q1: Why is the absolute configuration at the sulfur atom in my sulfoxide intermediate important? The stability and reactivity of the 3-(phenylsulfinyl)nopinone intermediates are highly dependent on the absolute configuration at the sulfur atom. Specific diastereomers (e.g., 18b) are unstable to heat and may lead to decomposition instead of the desired elimination, drastically reducing your yield. [1]
Q2: I want to avoid sulfoxides altogether. Is there another proven one-step method? Yes. The allyl-palladium-catalyzed α,β-dehydrogenation of ketones is a robust, one-step alternative. It uses a zinc enolate and is particularly noted for its tolerance of acid-sensitive protecting groups, making it excellent for complex molecule synthesis. [2]
Q3: What is the most critical factor for a successful sulfenylation-dehydrosulfenylation? Scrupulous purification of the sulfoxide intermediate is non-negotiable. The presence of even trace acidic contaminants will divert the reaction pathway via the Pummerer reaction, producing 3-(phenylthio)verbenone as a significant byproduct and lowering your yield of apoverbenone. [1]
The table below summarizes the core identities of Apoverbenone and Verbenone.
| Feature | Apoverbenone | Verbenone |
|---|---|---|
| IUPAC Name | 6,6-dimethylnorpin-3-en-2-one [1] | 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one [2] [3] |
| Chemical Structure | Norpinene derivative (lacking one methyl group from the pinene skeleton) [1] | Pinene derivative [2] |
| Primary Role in Synthesis | A synthetic precursor and a specialized chiral building block [4] [1] | A versatile starting material for complex molecules; also used directly as an insect pheromone [2] [5] |
| Key Application Example | Preparation of optically active Verbenone [4] | Synthesis of Tetrahydrocannabinol (THC) and other cannabinoids [5] |
Apoverbenone is efficiently prepared from pinene derivatives. One key method involves the dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one. This reaction, using lithium bromide and lithium carbonate in dimethyl sulfoxide, yields Apoverbenone in good yields [1]. This method can start with enantiomerically pure pinene, producing optically active Apoverbenone with high optical purity [1].
Another advanced method involves a sulfenylation-dehydrosulfenylation sequence starting from nopinone (itself available from β-pinene). This method is directed toward constructing an enone function and is useful for preparing both enantiomers of Apoverbenone and Verbenone in satisfactory overall yields [4]. The process requires purified sulfoxides to avoid a competing Pummerer reaction, which leads to byproducts [4].
A primary route to Verbenone is the oxidation of the more common terpene, α-pinene [2]. This makes it readily accessible on a larger scale.
In complex molecule synthesis, Verbenone and its reduced form, verbenol, are prized chiral starting materials. A classic example is the synthesis of Tetrahydrocannabinol (THC). In this route, (-)-verbenol is activated with a Lewis acid (like BF₃) to form an allylic cation. This cation then undergoes a Friedel-Crafts alkylation with olivetol to form the cannabinoid structure [5]. The stereochemistry of the verbenol is efficiently transferred to the final THC molecule [5].
To visually summarize their roles, the following diagrams illustrate the synthetic pathways connecting these molecules.
Figure 1: Synthetic Relationship. This chart shows how Apoverbenone and Verbenone are derived from α-pinene and their primary roles in downstream synthesis, particularly in creating complex molecules like THC.
Figure 2: Verbenone in THC Synthesis. This workflow details the key steps in using verbenol, closely related to verbenone, for the stereoselective synthesis of THC, highlighting the critical Lewis acid-mediated step.
This method utilizes a sulfenylation-dehydrosulfenylation approach to construct the enone function of Apoverbenone. The key steps and experimental data are summarized below. [1]
| Aspect | Details |
|---|---|
| Primary Starting Material | Optically active (+)-Nopinone (readily available from (-)-β-pinene) [1] |
| Key Synthetic Strategy | Sulfenylation-dehydrosulfenylation method [1] |
| Key Step | Syn elimination of phenylsulfenic acid from a purified sulfoxide intermediate [1] |
| Critical Experimental Note | The sulfoxide precursor must be purified before elimination. Acidic contaminants will promote a competing Pummerer reaction, leading to a byproduct (3-(phenylthio)verbenone) instead of the desired Apoverbenone. [1] |
| Overall Yield | Synthetically satisfactory (specific yield not quantified in the available excerpt) [1] |
The following diagram illustrates the logical relationship and workflow of this synthetic pathway.
The table below summarizes the key methods identified for the synthesis of Apoverbenone via the dehydrogenation of nopinone.
| Method Name | Reaction Type | Key Reagents & Conditions | Reported Yield | Key Advantages |
|---|---|---|---|---|
| Allyl-Palladium Catalysis [1] | One-step α,β-dehydrogenation | Zn(TMP)₂ base, Allyl-Palladium catalyst, Diethyl allyl phosphate oxidant, Salt-free conditions, Room temperature | 70% (isolated) | Excellent step economy; avoids high temperatures; tolerant of acid-sensitive functional groups. |
| Traditional Dehydrobromination [2] | Two-step dehydrobromination | 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one precursor, LiBr, LiCO₃, Dimethyl sulfoxide (DMSO) solvent | "Good yield" (not quantified) | Established classical method; relies on readily available reagents. |
Here is a detailed methodology for the key modern catalytic method:
The following diagram illustrates the workflow and logical relationship of the modern catalytic dehydrogenation process.
The synthesis of the THC scaffold is challenging, primarily due to the complexity of constructing its terpenoid C-ring with the correct stereochemistry [1]. Synthetic strategies can be broadly categorized into chiral pool approaches (using naturally occurring, enantiopure terpenes) and asymmetric synthetic approaches [1].
The following table compares several key synthetic routes, highlighting the role of the Apoverbenone pathway.
| Synthetic Route | Key Starting Material | Core Reaction | Key Advantages / Characteristics |
|---|---|---|---|
| Apoverbenone Route [2] | (+)-Apoverbenone (from (+)-nopinone) [3] | Condensation with olivetol using a Lewis acid (e.g., BF₃) [2] | Provides a direct and efficient pathway; useful for producing ¹³C-labeled THC for analytical standards [2]. |
| (-)-Verbenol Route [1] | (-)-Verbenol | Friedel-Crafts alkylation of olivetol | One of the first stereoselective syntheses; can produce either Δ⁸-THC or Δ⁹-THC isomer selectively based on reaction conditions [1]. |
| *p*-Mentha-2,8-dien-1-ol Route [1] | p-Mentha-2,8-dien-1-ol | Sequential electrophilic aromatic substitution and cyclization with olivetol | A established chiral pool method to produce the thermodynamically stable (-)-trans-Δ⁸-THC isomer [1]. |
The synthesis of [¹³C₄]-Δ⁹-THC using the Apoverbenone pathway demonstrates a practical application of this method [2].
The workflow for this two-step synthesis is as follows:
Apoverbenone Route to 13C-Labeled THC
Stereoselectivity is the property of a chemical reaction where a single reactant forms an unequal mixture of stereoisomers [1]. There are two primary types:
The selectivity arises from differences in steric and electronic effects in the reaction's mechanistic pathways [1].
Apoverbenone (6,6-dimethylnorpin-3-en-2-one) is an optically active compound useful as a chiral source in synthesis [2] [3]. The following table summarizes key stereoselective reactions involved in its preparation.
| Reaction / Transformation | Starting Material | Key Method | Stereochemical Outcome / Product |
|---|---|---|---|
| Dehydrobromination [3] | 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one | Treatment with lithium bromide & lithium carbonate in DMSO | Yields (+)-Apoverbenone (from (-)-pin-2(10)-ene of 91% optical purity); [α]D +319° (c 2.4% in CHCl3) [3] |
| Sulfenylation-Dehydrosulfenylation [2] | (+)-Nopinone (from (-)-β-pinene) | Sulfenylation followed by dehydrosulfenylation to construct the enone function. | Yields this compound and (+)-Verbenone in synthetically satisfactory overall yields [2]. |
| Sulfoxide Elimination [2] | 3-(phenylsulfinyl)nopinones (e.g., 10a, b) and 4-methyl derivatives (e.g., 18a, b) | syn-Elimination of phenylsulfenic acid | 10a, b and 18a smoothly provide Apoverbenone/Verbenone. 18b gives decomposed products, indicating stability and reactivity are dependent on the absolute configuration at the sulfur atom [2]. |
The synthesis of Apoverbenone highlights diastereoselectivity, where pre-existing chiral centers in the starting material bias the formation of new stereocenters or double bonds with a specific geometry [1] [2].
The following workflow generalizes the sulfenylation-dehydrosulfenylation method cited for preparing optically active Apoverbenone and Verbenone from nopinone [2].
The stereochemical outcome of the synthesis is critically dependent on the configuration of the sulfur atom in the sulfoxide intermediates [2]. The diagram below illustrates this logical relationship.